methyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(O-HYDROXYPHENYL)-2,4-DIOXOBUTANOATE: A related compound with a similar chromeno[2,3-c]pyrrole core.
4-(2-(3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO)ETHYL)BENZENESULFONAMIDE: Another compound with structural similarities.
Uniqueness
METHYL 2-[1-(4-ETHYLPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O5S/c1-5-15-7-9-16(10-8-15)20-19-21(29)17-12-13(2)6-11-18(17)33-22(19)24(30)28(20)26-27-14(3)23(34-26)25(31)32-4/h6-12,20H,5H2,1-4H3 |
InChI Key |
DWNQGUGCMIDRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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